An In-Depth Technical Guide to Boron Trifluoride Dihydrate (CAS: 13319-75-0)
An In-Depth Technical Guide to Boron Trifluoride Dihydrate (CAS: 13319-75-0)
This guide provides an in-depth exploration of Boron trifluoride dihydrate (BF₃·2H₂O), a versatile and potent Lewis acid catalyst. Designed for researchers, chemists, and professionals in drug development, this document moves beyond surface-level data to deliver actionable insights into its core chemistry, practical applications, and critical safety protocols. By understanding the causality behind its reactivity and handling requirements, scientists can fully leverage this compound's capabilities while ensuring operational safety and experimental reproducibility.
Introduction: Understanding the Reagent's Identity
Boron trifluoride (BF₃) is a powerful Lewis acid, but its gaseous state and extreme hygroscopicity present significant handling challenges.[1][2] Boron trifluoride dihydrate, with the chemical formula BF₃·2H₂O, is the stable liquid complex formed when BF₃ reacts with two equivalents of water.[2] This fuming liquid is often a more practical and manageable alternative to the anhydrous gas for many laboratory and industrial applications.[3][4] It retains the strong Lewis acidity of BF₃, making it an indispensable catalyst and reagent in a multitude of organic reactions.[5][6] Its primary utility lies in its ability to activate electrophiles, accelerating reaction rates and influencing selectivity in the synthesis of complex organic molecules, including pharmaceutical intermediates.[5][7][8]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use. The key characteristics of Boron trifluoride dihydrate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13319-75-0 | [1][5] |
| Molecular Formula | BF₃·2H₂O | [3][5] |
| Molecular Weight | 103.84 g/mol | [1][3][5] |
| Appearance | Colorless to red-brown fuming liquid with a pungent, acrid odor | [1][3] |
| Density | 1.636 - 1.642 g/cm³ | [5][9] |
| Melting Point | 6 °C / 42.8 °F | [9] |
| Boiling Point | 58 - 60 °C / 136.4 - 140 °F | [9] |
| Vapor Pressure | 7 mbar @ 20 °C | [9] |
| Water Solubility | Miscible (reacts) | [9] |
| pH | <1 | [9] |
| Refractive Index | 1.316 | [5] |
While specific spectral data for the dihydrate complex is less common, the core boron-fluorine environment can be analyzed. Boron NMR (¹¹B NMR) is particularly informative for boron-containing compounds, with BF₃ complexes typically appearing in a characteristic chemical shift range.[10] Due to the quadrupolar nature of boron nuclei, signals can be broad.[10]
Core Chemistry: The Basis of Reactivity
The Nature of Lewis Acidity
The catalytic power of BF₃·2H₂O stems from the electron-deficient nature of the boron atom in the BF₃ molecule. Boron, with only six valence electrons, readily accepts a lone pair from a Lewis base (e.g., ethers, amines, carbonyls) to complete its octet. In the dihydrate complex, the water molecules act as Lewis bases. However, in a reaction medium, the BF₃ can dissociate and coordinate with other basic sites, such as the carbonyl oxygen of an ester or ketone. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack. This activation is the cornerstone of its catalytic function.
Caption: Mechanism of Lewis acid activation by Boron Trifluoride.
Hydrolysis and Stability
Boron trifluoride dihydrate is hygroscopic and reacts exothermically with excess water.[1][9] This reaction leads to the formation of boric acid and fluoroboric acid.[1] Its stability is therefore contingent on storage in a dry, inert environment. The compound is stable under normal storage conditions but will decompose upon heating above 100°C, producing toxic fumes including hydrogen fluoride.[4][9]
Key Applications in Synthesis and Development
BF₃·2H₂O is a workhorse catalyst with broad utility.[5] Its applications are particularly prominent in areas requiring efficient electrophile activation under relatively mild conditions.[5]
-
Catalysis in Organic Synthesis : It is widely used as a Lewis acid catalyst for a range of reactions including alkylation, acylation, esterification, and isomerization.[1][5] For instance, it can be used as an activator in Pechmann condensation reactions to synthesize coumarin derivatives.[11]
-
Pharmaceutical Intermediate Synthesis : In drug development, creating complex molecular architectures is paramount. BF₃·2H₂O facilitates these constructions, helping to form key intermediates and active pharmaceutical ingredients (APIs).[5][6][7] Its efficiency can lead to higher yields and purer products.[5]
-
Polymer Chemistry : The compound serves as an initiator for polymerization reactions, particularly for unsaturated compounds like those used to form polyethers and other specialty polymers.[1][5][11] It is also used in producing boron-containing polymers which can exhibit enhanced thermal stability.[5]
-
Analytical Chemistry : In analytical workflows, it can be used for the derivatization of compounds to improve their volatility or ionization efficiency for techniques like gas chromatography (GC) and mass spectrometry (MS).[5]
Safety, Handling, and Storage: A Self-Validating System
The high reactivity of Boron trifluoride dihydrate necessitates stringent safety protocols. It is highly corrosive, toxic by inhalation, and can cause severe burns to the skin, eyes, and respiratory tract.[3][4][9]
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense.
-
Eye/Face Protection : Wear tight-sealing safety goggles and a full-face shield.[9][12] Contact lenses should not be worn.[12]
-
Skin Protection : Use chemical-resistant gloves (e.g., Neoprene, PVC) and wear appropriate protective clothing to prevent any skin exposure.[12][13]
-
Respiratory Protection : All handling must be done in a well-ventilated area, preferably within a chemical fume hood.[9][14] If exposure limits are at risk of being exceeded, a NIOSH-approved supplied-air respirator is required.[12][13]
Storage and Incompatibilities
Proper storage is critical to maintaining the reagent's integrity and ensuring safety.
-
Conditions : Store in a "Corrosives" designated area.[9] Containers must be kept tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[9][13][14]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, alkali metals, alkaline earth metals (except magnesium), alkyl nitrates, and water.[4][9][13] The material is corrosive to most metals, potentially evolving flammable hydrogen gas.[1][3]
Spill and Emergency Response
Immediate and correct response to a spill is crucial.
-
Isolation : Isolate the spill area for at least 50 meters in all directions.[3]
-
Control : Eliminate all ignition sources.[3][4] Use a vapor-suppressing foam to reduce fumes.[3][4]
-
Containment : Do NOT use water on the spill.[3][4] Cover with dry earth, sand, or another non-combustible absorbent material.[3]
-
Cleanup : Use clean, non-sparking tools to collect the absorbed material into loosely covered plastic containers for disposal.[3]
Caption: Logical workflow for responding to a Boron trifluoride dihydrate spill.
Experimental Protocols: From Theory to Practice
The following protocols are illustrative and should be adapted based on the specific reaction scale and substrates, always within the confines of a comprehensive risk assessment.
Protocol 6.1: General Procedure for a BF₃·2H₂O Catalyzed Esterification
This protocol describes a representative Fischer esterification catalyzed by BF₃·2H₂O.
-
Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the carboxylic acid (1.0 eq) and the alcohol (3.0 eq).
-
Inert Atmosphere : Purge the system with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Addition : While stirring, carefully add Boron trifluoride dihydrate (0.1 - 0.5 eq) to the reaction mixture via syringe. Causality Note: The catalyst is added last to the pre-mixed reactants to ensure immediate and uniform initiation of the reaction.
-
Reaction : Heat the mixture to reflux (temperature dependent on the alcohol used).
-
Monitoring : Track the reaction's progress by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Quenching : Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Safety Note: Quenching is exothermic and will release CO₂ gas. Perform this step slowly in a fume hood.
-
Work-up : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by column chromatography or distillation.
Protocol 6.2: Safe Handling and Dispensing in the Laboratory
-
Pre-Dispensing Check : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that an eyewash station, safety shower, and appropriate spill kit (dry sand, sodium bicarbonate) are immediately accessible.[13]
-
PPE : Don all required PPE as outlined in Section 5.1.
-
Container Handling : Before opening, allow the reagent bottle to equilibrate to the ambient temperature of the fume hood to prevent moisture condensation.
-
Dispensing : Use a clean, dry glass syringe or a cannula for liquid transfer to maintain an inert atmosphere and prevent contamination or uncontrolled reactions.
-
Cleaning : After dispensing, clean the exterior of the reagent bottle before returning it to storage. Decontaminate the syringe by rinsing it with a suitable dry solvent, followed by a slow quench with an alcohol (e.g., isopropanol) and then water, all within the fume hood.
-
Storage : Tightly seal the reagent bottle, preferably with paraffin film around the cap for extra protection against moisture ingress, and return it to the designated corrosives cabinet.[9][14]
Conclusion
Boron trifluoride dihydrate is a powerful and highly effective Lewis acid catalyst that offers a more manageable alternative to its gaseous counterpart. Its utility in promoting a wide array of critical organic transformations makes it an invaluable tool for chemists in both academic research and industrial drug development. However, its significant corrosive and toxic properties demand a commensurate level of respect. By integrating a deep understanding of its chemical reactivity with rigorously applied safety and handling protocols, researchers can safely and effectively harness the full synthetic potential of this important reagent.
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